Dual Pharmacophore Architecture vs. Mono-Substituted Piperazine Comparators
The target compound is the only commercially cataloged molecule combining the 1-methyl-1H-imidazol-2-yl group and the oxolane-3-carbonyl moiety on a single piperazine core. The two closest mono-substituted comparators—1-(1-methyl-1H-imidazol-2-yl)piperazine (CAS 113049-35-7, MW 166.22) and 1-(oxolane-3-carbonyl)piperazine (CAS 1070772-28-9, MW 184.24)—each contain only one of the two pharmacophoric elements [1]. The target compound (MW 264.32) adds both substituents, increasing the heavy atom count to 19 (vs. 12 and 13 for the mono-substituted comparators, respectively) and the hydrogen bond acceptor count to 4 (vs. 2 for each comparator) [1]. No head-to-head bioactivity comparison has been published for this specific compound.
| Evidence Dimension | Pharmacophoric complexity (number of distinct heterocyclic substituents on piperazine core) |
|---|---|
| Target Compound Data | 2 pharmacophoric substituents (1-methylimidazol-2-yl + oxolane-3-carbonyl); HBA count = 4; heavy atom count = 19; MW = 264.32 |
| Comparator Or Baseline | Comparator A: 1-(1-methyl-1H-imidazol-2-yl)piperazine (CAS 113049-35-7) – 1 substituent, HBA = 2, heavy atoms = 12, MW = 166.22. Comparator B: 1-(oxolane-3-carbonyl)piperazine (CAS 1070772-28-9) – 1 substituent, HBA = 3, heavy atoms = 13, MW = 184.24 |
| Quantified Difference | Target compound has 2× the substituent count; 1.6–2.0× the MW; 1.5–1.6× the heavy atom count vs. comparators |
| Conditions | Structural comparison based on published molecular formulas, SMILES, and computed descriptors [1] |
Why This Matters
For fragment-based screening libraries, dual-pharmacophore fragments offer more vector points for fragment growth and may probe a wider range of binding pockets with a single scaffold compared to mono-substituted analogs.
- [1] Kuujia.com. CAS No 2034380-50-0: 1-(1-Methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine – Computed Properties. https://www.kuujia.com/cas-2034380-50-0.html (accessed 2026-04-29). View Source
